ソフォカルピン

説明

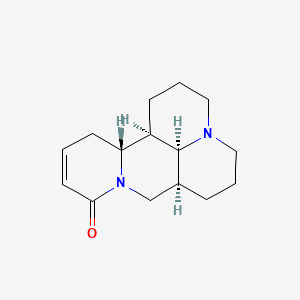

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata . This compound has been studied for its various pharmacological effects, including anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective properties .

科学的研究の応用

Pharmacological Properties

Sophocarpine exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory : Sophocarpine has been shown to modulate inflammatory responses by influencing various signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in conditions like asthma and liver injury .

- Analgesic : Studies indicate that sophocarpine possesses analgesic properties, potentially through calcium channel modulation .

- Antiviral : Research demonstrates its effectiveness against several viruses, including hepatitis B and enterovirus 71, by inhibiting viral replication and entry into host cells .

- Anticancer : Sophocarpine has shown promise in inhibiting tumor progression by targeting microRNA pathways and regulating epithelial-mesenchymal transition .

- Organ Protection : It exhibits protective effects on organs such as the liver and heart, reducing damage from toxins and inflammatory agents .

Anti-inflammatory Applications

Sophocarpine has demonstrated efficacy in treating inflammatory diseases. For instance, it has been effective in reducing symptoms in models of asthma by regulating cytokine production and reducing pulmonary damage .

Antiviral Treatments

The compound shows potential as an antiviral agent against hepatitis B virus and enterovirus infections. In vitro studies have confirmed its ability to inhibit viral replication, suggesting a role in managing viral diseases .

Cancer Therapy

Recent studies highlight sophocarpine's role in cancer treatment, particularly in inhibiting tumor growth through modulation of miR-21 expression. This suggests its potential as a therapeutic agent in oncology .

Cardiovascular Health

Sophocarpine's antiarrhythmic properties make it a candidate for treating arrhythmias associated with viral infections. Clinical studies report significant improvements in patients treated with sophocarpine for arrhythmias related to myocarditis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gao et al., 2012 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in asthma models. |

| Jin et al., 2017 | Antiviral | Inhibited enterovirus 71 replication effectively in cell cultures. |

| Chen et al., 2020 | Cardiovascular | Achieved an 89.7% success rate in reducing arrhythmias among treated patients. |

| Wang et al., 2021 | Cancer | Inhibited epithelial-mesenchymal transition in cancer cells via miR-21 regulation. |

作用機序

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides L., Sophora flavescens Ait., and Sophora subprostrata .

Target of Action

Sophocarpine has been shown to target various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also targets the regulation of IL-6, TNF-α, and IL-8 . In addition, it has been found to interact with microRNA-21 (miR-21) in the context of head and neck squamous cell carcinoma .

Mode of Action

Sophocarpine interacts with its targets to modulate various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, along with upstream pathways such as PI3K/AKT and MAPK . In the context of head and neck squamous cell carcinoma, sophocarpine exerts its growth-inhibitory effect via the downregulation of miR-21 expression by blocking Dicer-mediated miR-21 maturation .

Biochemical Pathways

Sophocarpine affects various biochemical pathways. It modulates the NF-κB, MAPK, PI3K/AKT, and AMPK pathways, which are involved in inflammation, pain, viral infections, parasitic infections, cancer, endocrine regulation, and organ protection . It also affects the IL-6, TNF-α, and IL-8 pathways .

Pharmacokinetics

The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life . .

Result of Action

Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It has been found to inhibit the proliferation, invasion, and migration of head and neck squamous cell carcinoma cells . It also ameliorates ox-LDL-mediated cytotoxicity, DNA fragmentation, and apoptosis in a dose-dependent manner .

Action Environment

The action of sophocarpine can be influenced by various environmental factors.

生化学分析

Biochemical Properties

Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

Sophocarpine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Molecular Mechanism

Sophocarpine can reverse isoprenaline-induced arrhythmia and inhibit INa, ICaL, and IKr currents . The electrophysiological effects of sophocarpine are similar to those of amiodarone, which might be regarded as a prospective antiarrhythmic agent .

Temporal Effects in Laboratory Settings

The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life .

Dosage Effects in Animal Models

Sophocarpine administration to diabetic mice significantly attenuated glucose content in the plasma . The diabetes mediated lowering of GSH, ceruloplasmin and vitamin E was prevented in mice plasma by sophocarpine administration .

Metabolic Pathways

Sophocarpine is involved in the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Transport and Distribution

Sophocarpine can be detected in various tissues with a relatively short half-life . This suggests that it is transported and distributed within cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions

Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate sophocarpine .

Industrial Production Methods

In industrial settings, sophocarpine is typically produced through large-scale extraction from Sophora species. The process involves harvesting the plant material, drying it, and then using solvents to extract the active compounds. The extract is then purified to obtain sophocarpine in its pure form .

化学反応の分析

Types of Reactions

Sophocarpine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of sophocarpine, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the sophocarpine molecule, enhancing its pharmacological effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sophocarpine can yield quinolizidine derivatives with enhanced anti-inflammatory properties .

類似化合物との比較

Sophocarpine is often compared with other quinolizidine alkaloids, such as:

Sophocarpine’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications .

生物活性

Sophocarpine, a natural quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of sophocarpine's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

Sophocarpine exhibits a wide range of biological activities, including:

- Antiviral Effects : Notably against hepatitis B virus (HBV).

- Anti-inflammatory Properties : Modulating inflammatory responses through various signaling pathways.

- Anticancer Activity : Inhibiting tumor progression in several cancer types.

- Organ Protection : Particularly in liver and cardiac tissues.

- Analgesic Effects : Reducing pain responses in animal models.

Sophocarpine's pharmacological effects are primarily mediated through its interaction with multiple signaling pathways:

- NF-κB Pathway : Inhibition of this pathway reduces inflammation and apoptosis in various tissues .

- PI3K/AKT/mTOR Pathway : Sophocarpine has been shown to downregulate this pathway, leading to decreased cancer cell proliferation and increased apoptosis .

- AMPK Pathway : Modulation of energy metabolism and cellular stress responses .

Antiviral Activity

Sophocarpine has demonstrated significant anti-HBV activity. In vitro studies using HepG2.2.15 cell lines showed that sophocarpine reduced HBsAg and HBeAg secretion, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced liver injury in mice, sophocarpine improved liver function and reduced oxidative stress markers. The survival rate of sophocarpine-treated mice was significantly higher compared to untreated controls, demonstrating its protective effects against inflammatory liver injury .

Anticancer Properties

Sophocarpine has been studied for its anticancer effects, particularly against castration-resistant prostate cancer (CRPC). It inhibited cell proliferation and migration while promoting apoptosis through the inactivation of the PI3K/AKT/mTOR signaling pathway .

Analgesic Effects

In pain models, sophocarpine exhibited notable analgesic properties. Administration at doses of 80 mg/kg significantly reduced pain responses in formalin-induced pain tests .

Case Studies

-

Hepatitis B Virus Infection :

- Study found that sophocarpine effectively inhibited HBV replication in vitro, suggesting potential for clinical application in HBV treatment.

- Liver Injury Model :

- Castration-resistant Prostate Cancer :

Data Tables

特性

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。